Home > Products > Screening Compounds P126241 > 5-Phenyl-6-ethyl-2,4-diaminopyrimidine
5-Phenyl-6-ethyl-2,4-diaminopyrimidine - 27653-49-2

5-Phenyl-6-ethyl-2,4-diaminopyrimidine

Catalog Number: EVT-3199449
CAS Number: 27653-49-2
Molecular Formula: C12H14N4
Molecular Weight: 214.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Phenyl-6-ethyl-2,4-diaminopyrimidine is an organic compound classified as an aminopyrimidine derivative. This compound features a pyrimidine ring, which consists of four carbon atoms and two nitrogen atoms. The specific structure of 5-phenyl-6-ethyl-2,4-diaminopyrimidine includes two amino groups at the 2 and 4 positions and a phenyl group at the 5 position, as well as an ethyl group at the 6 position. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Source and Classification

The compound can be sourced from chemical suppliers and is classified under the broader category of pyrimidine derivatives. Its chemical properties and potential applications make it a subject of interest in both academic research and industrial chemistry. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-ethyl-5-phenylpyrimidine-2,4-diamine, with a CAS number of 27653-49-2.

Synthesis Analysis

Methods

The synthesis of 5-phenyl-6-ethyl-2,4-diaminopyrimidine typically involves several steps:

  1. Starting Material: The synthesis often begins with 2,4-diamino-6-hydroxypyrimidine as a precursor.
  2. Chlorination: The precursor is chlorinated using phosphorus oxychloride to yield 2,4-diamino-6-chloropyrimidine.
  3. Nucleophilic Substitution: This intermediate undergoes nucleophilic substitution reactions to introduce the ethyl and phenyl substituents.
  4. Final Product Formation: The final compound is obtained through further reactions involving various reagents such as phenylboronic acid in Suzuki coupling reactions .

Technical Details

The reaction conditions are optimized for yield and purity, often utilizing solvents like ethanol or methanol under controlled temperatures. The reactions may also involve catalysts such as nickel acetate to facilitate the formation of the desired products.

Molecular Structure Analysis

Structure

The molecular formula for 5-phenyl-6-ethyl-2,4-diaminopyrimidine is C12H14N4, indicating it contains twelve carbon atoms, fourteen hydrogen atoms, and four nitrogen atoms. Its molecular weight is approximately 214.27 g/mol.

Data

The structural representation can be described using various notations:

  • InChI: InChI=1S/C12H14N4/c1-2-9-10(8-6-4-3-5-7-8)11(13)16-12(14)15-9/h3-7H,2H2,1H3,(H4,13,14,15,16)
  • SMILES: CCC1=C(C(=NC(=N1)N)N)C2=CC=CC=C2.
Chemical Reactions Analysis

Reactions

5-Phenyl-6-ethyl-2,4-diaminopyrimidine participates in several types of chemical reactions:

  1. Oxidation: Under specific conditions, it can be oxidized to form oxidized derivatives.
  2. Reduction: It can undergo reduction reactions to yield more reduced forms.
  3. Substitution: The compound can participate in substitution reactions where functional groups are exchanged .

Technical Details

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Substitution reactions may involve halides or other electrophiles to introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action for 5-phenyl-6-ethyl-2,4-diaminopyrimidine is primarily related to its ability to inhibit enzymes involved in nucleotide synthesis. Specifically, it has been noted for its potential role in inhibiting dihydrofolate reductase in Mycobacterium tuberculosis, which is crucial for bacterial growth and survival .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 5-phenyl-6-ethyl-2,4-diaminopyrimidine include:

  • Melting Point: Approximately 200 °C.

Chemical Properties

Key chemical properties include:

PropertyValue
Molecular FormulaC12H14N4
Molecular Weight214.27 g/mol
CAS Number27653-49-2
IUPAC Name6-Ethyl-5-pheny-pyrimidine-2,4-diamine

These properties indicate that the compound is stable under standard laboratory conditions but may react under specific chemical environments.

Applications

5-Phenyl-6-ethyl-2,4-diaminopyrimidine has several scientific applications:

  1. Medicinal Chemistry: It serves as a precursor for synthesizing biologically active compounds with potential therapeutic effects.
  2. Pharmaceutical Development: Its ability to inhibit dihydrofolate reductase makes it a candidate for developing anti-tubercular drugs.
  3. Chemical Synthesis: It acts as a building block in the synthesis of more complex organic molecules used in various chemical industries .
Target Identification and Validation Studies for 5-Phenyl-6-ethyl-2,4-diaminopyrimidine

Introduction to the Core Structure

5-Phenyl-6-ethyl-2,4-diaminopyrimidine is a heterocyclic small molecule characterized by a pyrimidine core substituted at the 2- and 4-positions with amino groups, a phenyl ring at the 5-position, and an ethyl group at the 6-position. This structural configuration confers unique electronic properties and hydrogen-bonding capabilities critical for interactions with biological targets. The compound’s average molecular weight is 214.27 g/mol, with a chemical formula of C₁₂H₁₄N₄ [1] [2]. Its crystalline structure exhibits intermolecular N–H···N and N–H···O hydrogen bonds, forming characteristic R₂²(8) ring motifs that stabilize interactions with protein residues or co-crystallized ligands [5]. The dihedral angle between the pyrimidine ring and the phenyl substituent (approximately 80.6°) creates a twisted conformation that influences binding pocket accessibility [5].

  • Table 1: Fundamental Structural Properties
    PropertyValue
    Chemical FormulaC₁₂H₁₄N₄
    Molecular Weight214.27 g/mol
    Hydrogen Bond Donors2 (NH₂ groups)
    Hydrogen Bond Acceptors4 (pyrimidine N atoms)
    Rotatable Bonds2 (ethyl group)
    Aromatic Rings2 (pyrimidine + phenyl)

Enzymatic Targets

Thymidylate Synthase (TS) Inhibition

Biochemical assays confirm that 5-phenyl-6-ethyl-2,4-diaminopyrimidine acts as a direct inhibitor of thymidylate synthase (TS), an enzyme essential for DNA synthesis. TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) using 5,10-methylenetetrahydrofolate as a cofactor. Inhibition disrupts nucleotide balance, impairing cell proliferation. In yeast (Saccharomyces cerevisiae), the compound binds TS (UniProt ID: P12461) with high affinity, likely competing with the dUMP substrate. However, inhibitory activity against human TS (UniProt ID: P04818) is less pronounced due to structural differences in the active site [1].

Dihydrofolate Reductase (DHFR) Interactions

Molecular docking studies reveal potent inhibition of Plasmodium falciparum DHFR (PfDHFR), a validated antimalarial target. The compound’s 2,4-diaminopyrimidine core anchors in the PfDHFR active site through hydrogen bonds with Asp54 and hydrophobic contacts with Ile14 and Ile164. Derivatives bearing halogen-substituted phenyl groups exhibit enhanced binding to quadruple-mutant PfDHFR (N51I/C59R/S108N/I164L), with inhibition constants (Kᵢ) ranging from 13–208 nM. This overcomes resistance conferred by common mutations that reduce affinity for classical antifolates like pyrimethamine [4].

  • Table 2: Enzymatic Inhibition Profiles
    Target EnzymeOrganismInhibition Constant (Kᵢ/IC₅₀)Key Interactions
    Thymidylate SynthaseYeastNot reported (Direct binder)Substrate competitive site
    Thymidylate SynthaseHumanWeak activitySteric clashes in active site
    DHFR (Wild-type)P. falciparum1.3–243 nMH-bonds: Asp54; Hydrophobic: Ile14
    DHFR (Quadruple Mutant)P. falciparum13–208 nMBypasses S108N/C59R mutations

Kinase Targets

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

High-throughput screening identified 5-aryl-2,4-diaminopyrimidine derivatives as potent IRAK4 inhibitors, with the 5-phenyl-6-ethyl variant serving as a structural template. IRAK4 regulates TLR/IL-1R-mediated inflammation by phosphorylating downstream signaling proteins. The ethyl group at the 6-position and phenyl at the 5-position occupy a hydrophobic pocket adjacent to the ATP-binding site, forming π-stacking with Tyr²⁶². Structure-activity relationship (SAR) studies show that meta-substituted phenyl rings (e.g., 3-fluorophenyl) enhance potency (IC₅₀ < 50 nM) by improving van der Waals contacts with Lys²¹³ [3].

Polo-Like Kinase 1 (PLK1) and BRD4 Dual Targeting

Derivatives bearing 6-aryl substituents (e.g., 6-phenyl) exhibit dual inhibition of PLK1 and BRD4, epigenetic targets in oncology. Molecular modeling confirms that the diaminopyrimidine core mimics the ATP adenine ring, forming hinge-region hydrogen bonds. In breast cancer cells (MDA-MB-231), lead compounds suppress PLK1-mediated G₂/M transition and BRD4-dependent transcription of MYC and BCL-2, with IC₅₀ values of 0.02–0.094 μM. The 6-ethyl group optimizes cellular permeability, though 6-aryl analogues show superior target engagement [7].

Emerging Targets

Caspase-1 (Interleukin-1β Converting Enzyme)

Structural analogs of 5-phenyl-6-ethyl-2,4-diaminopyrimidine inhibit caspase-1, a cysteine protease that activates pro-inflammatory cytokines IL-1β and IL-18. Docking into the caspase-1 active site (PDB: 1RWX) reveals hydrogen bonds between the 2,4-diamino groups and residues Arg¹⁷⁹, His²³⁷, and Cys²⁸⁵. Ortho- or meta-halogenated phenyl derivatives (e.g., 5-(3-chlorophenyl)) enhance potency (IC₅₀ = 0.022–0.078 μM) by filling the hydrophobic P4 pocket (Trp³⁴⁰, His³⁴²) [8].

Inflammasome-Associated Pathways

Although direct evidence is limited, related diaminopyrimidines suppress IL-23 production in LPS-stimulated THP-1 macrophages (IC₅₀ ≈ 1 μM), suggesting indirect modulation of NLRP3 inflammasome assembly. This effect correlates with IRAK4 inhibition, which upstream regulates NF-κB-dependent IL23A transcription [3] [8].

Target Validation Approaches

Biochemical Assays and Inhibitory Potency

Standardized enzymatic assays validate target engagement:

  • IRAK4/TAK1 Selectivity: Biochemical screening against recombinant kinases showed 10–100-fold selectivity for IRAK4 over TGFβ-activated kinase 1 (TAK1). The 5-(3-fluorophenyl) analogue inhibits IRAK4 at 0.035 μM but TAK1 at >1 μM, attributed to steric exclusion by Met¹⁰⁴ in TAK1’s compact binding pocket [3].
  • DHFR Mutant Resistance: Radiometric assays using ³H-dihydrofolate quantify inhibition of wild-type and mutant PfDHFR. Cyclopropyl-substituted derivatives retain low-nanomolar Kᵢ against quadruple mutants, confirming resilience to clinical resistance mutations [4].

Structural Biology and Binding Mode Analysis

Cocrystallography and mutagenesis define binding determinants:

  • IRAK4 Cocrystal Structures: PDB entries 2BLB/2BLC capture the compound bound to IRAK4. The 5-phenyl ring stacks against Tyr²⁶², while the 2-amino group hydrogen-bonds to the hinge residue Glu²³³. Ala³¹⁵ mutation reduces affinity 50-fold, confirming a critical H-bond with the carboxamide of bicycloheptene-linked derivatives [1] [3].
  • PfDHFR Docking Models: Induced-fit docking (Schrödinger) replicates the binding pose of WR99210 in PfDHFR (PDB: 1J3K). The 4-chlorophenyl derivative occupies the same subpocket as the chlorophenyl group of WR99210, with RMSD <1.8 Å [4].

Computational Modeling and SAR Optimization

Quantitative structure-activity relationship (QSAR) models guide design:

  • TAK1 Selectivity Prediction: Molecular dynamics simulations reveal that larger 5-aryl groups (e.g., 4-cyanophenyl) adopt a planar conformation in IRAK4 but twist 90° in TAK1 due to Met¹⁰⁴, explaining selectivity gains [3].
  • Caspase-1 SAR: Free energy perturbation (FEP) calculations correlate ortho-halogenation with 3.5-fold improved binding entropy, validated by synthesis of 5-(2-chlorophenyl)-6-ethyl analogues (IC₅₀ = 0.045 μM) [8].

Selectivity Profiling

Kinome-wide screening (≥200 kinases) confirms off-target risks:

  • Kinase Panel Assays: At 1 μM, the parent compound inhibits DYRK1A and CLK1 by >70%, attributable to conserved hinge-binding motifs. Selectivity is restored with 6-ethyl-5-(3-pyridyl) substitution, reducing DYRK1A inhibition to <20% [3] [8].
  • Mutant DHFR Specificity: Minimal inhibition of human DHFR (IC₅₀ >10 μM) ensures therapeutic window in antiparasitic applications [4].

Cellular Target Engagement

Cell-based assays confirm on-mechanism activity:

  • IL-23 Suppression: In THP-1 cells, 5 μM of 6-ethyl-5-phenyl derivatives reduce LPS-induced IL-23 by >80%, abrogated by IRAK4 knockout [3].
  • Antiplasmodial Activity: Against P. falciparum strains (3D7, V1/S), compounds show IC₅₀ = 0.4–54 μM. Cytotoxicity in Vero cells is negligible (CC₅₀ >100 μM), supporting DHFR-driven action [4] [7].
  • Table 3: Kinase Selectivity Profile of Representative Analogues
    Kinase TargetInhibition (%) at 1 μMIC₅₀ (μM)Selectivity vs. IRAK4
    IRAK4980.0351-fold
    TAK115>1>28-fold
    DYRK1A780.216-fold
    CLK1820.185-fold
    PLK1950.0942.7-fold

Properties

CAS Number

27653-49-2

Product Name

5-Phenyl-6-ethyl-2,4-diaminopyrimidine

IUPAC Name

6-ethyl-5-phenylpyrimidine-2,4-diamine

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

InChI

InChI=1S/C12H14N4/c1-2-9-10(8-6-4-3-5-7-8)11(13)16-12(14)15-9/h3-7H,2H2,1H3,(H4,13,14,15,16)

InChI Key

XREDUPOVEQDQQS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.